Antimicrobial Activity of Tribromide Derivative vs. Propiolic Acid Isomer
The tribromide derivative of phenanthrene-2-carboxylic acid demonstrates clear antimicrobial activity against Mycobacterium tuberculosis and Staphylococcus aureus, whereas the propiolic acid isomer of the same parent compound exhibits no detectable antibacterial activity . This stark qualitative difference underscores that even within the same structural class, specific substitutions dictate biological function. Therefore, the base compound phenanthrene-2-carboxylic acid is not interchangeable with its isomers for antimicrobial studies.
| Evidence Dimension | Antimicrobial activity (qualitative) |
|---|---|
| Target Compound Data | Active against M. tuberculosis and S. aureus (as tribromide derivative) |
| Comparator Or Baseline | Propiolic acid isomer of 2-phenanthrenecarboxylic acid: No antibacterial activity |
| Quantified Difference | Qualitative presence of activity vs. absence of activity |
| Conditions | Microbiological susceptibility testing (specific assay details not provided in source) |
Why This Matters
This evidence confirms that substitution pattern on the phenanthrene-2-carboxylic acid core is a critical determinant of antimicrobial activity, guiding researchers to select the correct precursor for derivative synthesis.
